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Compound of Interest

Compound Name:
2-Pentylquinoline-4-

carbothioamide

Cat. No.: B12883700 Get Quote

Disclaimer: Information regarding the specific molecule 2-Pentylquinoline-4-carbothioamide,

including its CAS number and IUPAC name, is not readily available in public chemical

databases or scientific literature. This suggests that it may be a novel or less-studied

compound. This guide will instead provide a comprehensive overview of the closely related and

well-documented compound, 2-Phenylquinoline-4-carboxamide, and its parent acid, 2-Phenyl-

4-quinolinecarboxylic acid, for which substantial research and data are available. This

information is intended to serve as a valuable reference for researchers, scientists, and drug

development professionals interested in this class of molecules.

Chemical Identification
The foundational compound for the carboxamide derivatives discussed is 2-Phenyl-4-

quinolinecarboxylic acid.
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Identifier Value

IUPAC Name 2-phenylquinoline-4-carboxylic acid

CAS Number 132-60-5[1]

Molecular Formula C₁₆H₁₁NO₂

Molecular Weight 249.26 g/mol

Synonyms 2-Phenylcinchoninic acid, Cinchophen

The corresponding carboxamide is 2-Phenylquinoline-4-carboxamide.

Identifier Value

IUPAC Name 2-phenylquinoline-4-carboxamide

CAS Number Not assigned (derivative)

Molecular Formula C₁₆H₁₂N₂O

PubChem CID 185680[2]

Quantitative Data
The following tables summarize key quantitative data from studies on 2-phenylquinoline-4-

carboxylic acid derivatives.

Table 1: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values of synthesized

derivatives against various bacterial strains.

Compound
S. aureus
(μg/mL)

B. subtilis
(μg/mL)

E. coli (μg/mL)
P. aeruginosa
(μg/mL)

5a4 64 >512 >512 >512

5a7 >512 >512 128 >512
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Data extracted from a study on newly synthesized 2-phenyl-quinoline-4-carboxylic acid

derivatives, where compounds were evaluated for their in vitro antibacterial activity.[3][4]

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

This table shows the IC50 values of a lead compound against various histone deacetylase

(HDAC) isoforms.

Compound HDAC1 (μM) HDAC2 (μM) HDAC3 (μM) HDAC6 (μM)

D28 >100 >100 24.45 >100

Data from a study focused on the discovery of novel HDAC inhibitors, indicating the selectivity

of the compound for HDAC3.[5][6]

Experimental Protocols
The synthesis of 2-phenylquinoline-4-carboxamide and its derivatives typically starts from 2-

phenylquinoline-4-carboxylic acid, which can be synthesized via the Pfitzinger or Doebner

reaction.

3.1. Synthesis of 2-Phenylquinoline-4-carboxylic acid (Pfitzinger Reaction)

Reactants: Isatin and acetophenone.[5]

Procedure: Isatin (3.4 mmol) is dissolved in a 33% potassium hydroxide solution (10 mL). An

ethanol solution (20 mL) of acetophenone (3.74 mmol) is then added slowly. The mixture is

refluxed at 85°C for 8 hours. After reflux, the solvent is removed using a rotary evaporator.

Water (100 mL) is added to the residue, and the pH is adjusted to 5-6 with 3 M hydrochloric

acid. The resulting precipitate, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.

[5][6]

3.2. Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives

General Procedure for Amidation: The synthesized 2-phenylquinoline-4-carboxylic acid is

converted to its acyl chloride, which is then reacted with an appropriate amine to form the

carboxamide derivative.
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Alternative Coupling Method: A coupling reaction can be employed using reagents like O-

(benzotriazolyl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-

hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine

(DIPEA) in a solvent like dimethylformamide (DMF) at room temperature.[7]

3.3. In Vitro Antibacterial Activity Assay (Broth Dilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized

compounds.

Procedure: The compounds are dissolved in DMSO to prepare stock solutions. Two-fold

serial dilutions of the compounds are prepared in Mueller–Hinton broth in 96-well microtiter

plates. Bacterial strains are cultured overnight and then diluted to a final concentration of

approximately 5 × 10⁵ CFU/mL. The bacterial suspension is added to the wells containing

the compound dilutions. The plates are incubated at 37°C for 18-24 hours. The MIC is

determined as the lowest concentration of the compound that completely inhibits visible

bacterial growth.[3]

Signaling Pathways and Experimental Workflows
4.1. Synthetic Pathway for 2-Phenylquinoline-4-carboxamide Derivatives

The following diagram illustrates a general synthetic route for producing derivatives of 2-

phenylquinoline-4-carboxamide, starting from the Pfitzinger reaction to yield the carboxylic acid,

followed by amidation.
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General Synthetic Pathway for 2-Phenylquinoline-4-carboxamide Derivatives
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Caption: Synthetic route to 2-phenylquinoline-4-carboxamide derivatives.

4.2. Conceptual STAT3 Signaling Pathway Inhibition

Quinoline derivatives have been investigated as inhibitors of the STAT3 signaling pathway,

which is a key regulator of cell proliferation and survival and is often overactivated in cancer.[7]

[8] The following diagram provides a conceptual overview of the STAT3 pathway and a

hypothetical point of inhibition by a quinoline-based inhibitor.
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Conceptual Overview of STAT3 Pathway Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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